1-Tert-butyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-amino-2,5-dihydropyrrole-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h5-7,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAJVEXJZWCPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137756 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951626-01-0 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951626-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
1-Tert-butyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate is utilized in the synthesis of various pharmaceutical agents due to its structural properties that allow for modifications leading to bioactive compounds. The amino group in the structure is particularly valuable for creating derivatives that can interact with biological targets.
Case Studies:
- Anticancer Activity : Research has indicated that pyrrole derivatives can exhibit anticancer properties. Studies have shown that modifications to the pyrrole ring can enhance cytotoxic effects against certain cancer cell lines, making this compound a candidate for further development in anticancer therapies .
Materials Science
The compound serves as an intermediate in the synthesis of polymers and other materials. Its unique structure allows it to participate in various chemical reactions, leading to the formation of novel materials with specific properties.
Applications:
- Polymer Synthesis : The compound can be polymerized or used as a building block for creating copolymers that exhibit desirable mechanical and thermal properties.
Biological Research
In biological studies, this compound is useful for investigating enzyme interactions and receptor binding mechanisms. Its ability to form hydrogen bonds through the amino group enhances its potential as a ligand in biochemical assays.
Research Insights:
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The tert-butyl and ethyl ester moieties in the compound undergo hydrolysis under acidic or basic conditions. For example:
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Basic Hydrolysis : Treatment with aqueous NaOH converts the ethyl ester to a carboxylate, while the tert-butyl group remains intact due to its steric bulk .
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Acidic Hydrolysis : HCl in dioxane selectively cleaves the tert-butyl ester, leaving the ethyl ester unaffected .
Table 1: Hydrolysis Conditions and Outcomes
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| NaOH (1M) | Reflux, 4h | Dicarboxylic acid (tert-butyl retained) | 85% | |
| HCl/dioxane (2N) | RT, 12h | Mono-carboxylic acid (ethyl retained) | 78% |
Reductive Amination and Hydrogenation
The 4-amino group participates in reductive amination with aldehydes or ketones. For instance, reaction with formaldehyde and NaBH3CN yields a methylated amine derivative . Catalytic hydrogenation (H2/Pd-C) reduces the pyrrole ring to a pyrrolidine, altering the compound’s planarity .
Key Observations :
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Stereochemical outcomes depend on the reducing agent. NaBH4 produces a racemic mixture, while enzymatic methods yield enantiopure products .
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Hydrogenation at 50 psi H2 pressure achieves full saturation of the pyrrole ring within 2h .
Nucleophilic Substitution at the Amino Group
The primary amine undergoes nucleophilic reactions:
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Urea Formation : Treatment with urea or carbodiimides generates ureido derivatives .
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Acylation : Acetic anhydride acetylates the amine, forming an acetamide derivative.
Table 2: Substitution Reactions
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Ureido Formation | Urea, DCC | 4-Ureido-pyrrole dicarboxylate | 72% | |
| Acetylation | Ac2O, pyridine | 4-Acetamido-pyrrole dicarboxylate | 89% |
Cycloaddition and Ring Functionalization
The pyrrole ring participates in 1,3-dipolar cycloadditions. For example, reactions with nitrile oxides yield isoxazoline-fused derivatives, enhancing structural complexity .
Mechanistic Insight :
-
The electron-rich pyrrole ring acts as a dipolarophile.
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Zr-catalyzed methods (e.g., ZrCl4/THF) improve regioselectivity in tetrasubstituted pyrrole synthesis .
Oxidation Reactions
Controlled oxidation of the amine group is achievable:
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N-Oxide Formation : m-CPBA oxidizes the amine to an N-oxide, though overoxidation to nitro groups is possible .
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Pyrrole Ring Stability : The ring itself resists oxidation under mild conditions but degrades with strong oxidizers like KMnO4 .
Stereochemical Considerations
The cis/trans configuration of the 4-amino group influences reactivity:
Comparison with Similar Compounds
Research Findings and Trends
- Stereochemical Influence : Chiral analogs like the (S)-configured methyl ester () highlight the role of stereochemistry in modulating biological activity and synthetic pathways .
- Electronic Effects : Electron-withdrawing groups (e.g., triflate in ) enhance electrophilicity, while electron-donating groups (e.g., methoxy in 3e) stabilize intermediates in cyclization reactions .
- Synthetic Robustness : High yields (94–98%) in CuCl₂-catalyzed syntheses () demonstrate the efficiency of transition-metal catalysis for pyrrole derivatives .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 1-Tert-butyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate with high yield?
- Methodological Answer : Utilize stepwise protection of functional groups. For example, tert-butyl and ethyl ester groups can be introduced via anhydrous conditions with NaH as a base in THF, followed by recrystallization from ethanol to isolate the product . Monitor reaction progress using TLC or LC-MS to optimize reaction times (e.g., 2–72 hours depending on step complexity).
- Key Data : Typical yields range from 56% (for analogous piperazine derivatives) to higher yields when using internal standards like mesitylene for accurate quantification .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) with spectroscopic techniques:
- SC-XRD : Resolve crystal packing and bond lengths (e.g., mean C–C bond length: 0.003–0.005 Å, R factor: ≤0.060) .
- NMR/IR : Analyze characteristic peaks (e.g., ester carbonyl stretches at ~1700–1750 cm⁻¹, amino group protons at δ 2.5–3.5 ppm) .
- Data Contradiction Tip : If spectral data conflicts with computational predictions, re-evaluate solvent effects or crystal packing forces using DFT calculations .
Advanced Research Questions
Q. How can researchers resolve contradictory data between theoretical and experimental spectroscopic results?
- Methodological Answer :
Perform factorial design experiments to isolate variables (e.g., solvent polarity, temperature) affecting spectral outcomes .
Use computational tools (e.g., quantum chemical reaction path searches) to model solvent interactions and compare with experimental IR/NMR data .
Validate via cross-technique consistency (e.g., correlate SC-XRD bond lengths with DFT-optimized geometries) .
Q. What advanced strategies enable the study of this compound’s reactivity in multi-step syntheses?
- Methodological Answer :
- Orthogonal Protection : Use tert-butyl groups for acid stability and ethyl esters for selective deprotection under basic conditions .
- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁵N at the 4-amino position) to track reaction pathways via MS/MS fragmentation .
- Case Study : A 5-step synthesis of a related pyrrolidine derivative achieved 72% yield by optimizing Pd-catalyzed coupling and HCl-mediated deprotection .
Q. How can AI-driven computational models enhance the design of derivatives with tailored properties?
- Methodological Answer :
- Reaction Path Prediction : Apply quantum chemical calculations (e.g., density functional theory) to predict regioselectivity in functionalization reactions .
- Smart Laboratories : Integrate automated synthesis platforms with real-time AI analysis to adjust reaction parameters (e.g., temperature, stoichiometry) dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
